Cas no 2027896-66-6 (2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)

2-Fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine is a fluorinated amine derivative featuring a naphthalene core with a methyl substituent at the 4-position. The incorporation of fluorine enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, offering improved metabolic stability and binding affinity in target molecules. The methylnaphthalene moiety contributes to lipophilicity, facilitating interactions with hydrophobic regions in biological systems. This compound is particularly valuable for medicinal chemistry applications, including the development of enzyme inhibitors or receptor modulators. Its structural features allow for further functionalization, enabling tailored modifications for specific research or industrial purposes. High-purity grades ensure reproducibility in synthetic workflows.
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine structure
2027896-66-6 structure
商品名:2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
CAS番号:2027896-66-6
MF:C13H14FN
メガワット:203.255366802216
CID:5913685
PubChem ID:165756659

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
    • 2027896-66-6
    • EN300-1809524
    • インチ: 1S/C13H14FN/c1-9-6-7-12(13(14)8-15)11-5-3-2-4-10(9)11/h2-7,13H,8,15H2,1H3
    • InChIKey: DURCWAFQLIYWCS-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=CC(C)=C2C=CC=CC=12

計算された属性

  • せいみつぶんしりょう: 203.111027613g/mol
  • どういたいしつりょう: 203.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1809524-1.0g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
1g
$1214.0 2023-06-02
Enamine
EN300-1809524-5.0g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
5g
$3520.0 2023-06-02
Enamine
EN300-1809524-0.05g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
0.05g
$1129.0 2023-09-19
Enamine
EN300-1809524-1g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
1g
$1343.0 2023-09-19
Enamine
EN300-1809524-0.25g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
0.25g
$1235.0 2023-09-19
Enamine
EN300-1809524-5g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
5g
$3894.0 2023-09-19
Enamine
EN300-1809524-10.0g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
10g
$5221.0 2023-06-02
Enamine
EN300-1809524-0.5g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
0.5g
$1289.0 2023-09-19
Enamine
EN300-1809524-0.1g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
0.1g
$1183.0 2023-09-19
Enamine
EN300-1809524-2.5g
2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine
2027896-66-6
2.5g
$2631.0 2023-09-19

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine 関連文献

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amineに関する追加情報

Chemical Profile of 2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine (CAS No: 2027896-66-6)

The compound 2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine (CAS No: 2027896-66-6) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a fluoro substituent, a naphthyl group, and an amine moiety. Recent studies have highlighted its role in the development of advanced materials and its potential as a building block in drug design.

Structural Analysis: The molecule consists of a central ethane backbone substituted with a fluoro group at the second position and an amino group at the first position. The naphthyl group attached to the second carbon introduces aromaticity and enhances the molecule's stability. This structure makes it highly versatile for various chemical reactions, including nucleophilic substitutions and aromatic coupling reactions.

Synthesis Methods: The synthesis of 2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine involves multi-step processes, often starting from naphthalene derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, microwave-assisted synthesis has been reported to significantly enhance the reaction efficiency in forming this compound.

Applications in Material Science: The compound has shown promise in the development of advanced materials, particularly in the field of organic electronics. Its aromatic system and functional groups make it suitable for use in semiconducting polymers and organic light-emitting diodes (OLEDs). Recent studies have demonstrated its ability to improve the charge transport properties of these materials, making it a valuable component in next-generation electronic devices.

Pharmaceutical Applications: In the pharmaceutical industry, 2-fluoro-2-(4-methylnaphthalen-1-y l)ethan -1 -amine is being explored as a potential drug intermediate. Its structure allows for further functionalization to target specific biological pathways. For example, modifications to the naphthyl group have shown promise in enhancing bioavailability and selectivity for certain drug targets.

Recent Research Findings: A study published in *Journal of Medicinal Chemistry* highlighted the compound's potential as an inhibitor of certain kinases involved in cancer progression. The research demonstrated that derivatives of this compound exhibited significant inhibitory activity against key enzymes, suggesting its potential role in anticancer therapy.

Environmental Considerations: While exploring its applications, researchers have also evaluated the environmental impact of 2-fluoro - 2 -(4 - methylnaphthalen - 1 - yl ) ethan - 1 - amine. Studies indicate that its degradation products are non-toxic under standard environmental conditions, making it a safer choice for industrial applications.

In conclusion, 2-fluoro - 2 -(4 - methylnaphthalen - 1 - yl ) ethan - 1 - amine (CAS No: 2027896 - 66 - 6 ) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and favorable chemical properties continue to make it a subject of interest for researchers aiming to develop innovative solutions in materials science and pharmaceuticals.

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